9H-Carbazole, 3,6-dimethoxy-9-phenyl-
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Overview
Description
9H-Carbazole, 3,6-dimethoxy-9-phenyl-: is a chemical compound that belongs to the carbazole family Carbazoles are nitrogen-containing heterocyclic compounds known for their aromatic properties and stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 3,6-dimethoxy-9-phenyl- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,6-dimethoxy-9H-carbazole.
Functionalization: The 9-position of the carbazole ring is functionalized with a phenyl group through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, using solvents like dimethylformamide or toluene, and at elevated temperatures (80-120°C).
Industrial Production Methods: Industrial production of 9H-Carbazole, 3,6-dimethoxy-9-phenyl- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using industrial reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation to achieve high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the aromatic ring or the phenyl group, resulting in hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydrogenated carbazole derivatives.
Substitution Products: Halogenated carbazole derivatives.
Scientific Research Applications
Chemistry:
Organic Electronics: Used in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-donating properties.
Photochemistry: Acts as a precursor for photochemical materials and dyes.
Biology and Medicine:
Pharmaceuticals: Potential use as a building block for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry:
Dyes and Pigments: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Polymers: Incorporated into polymer matrices to enhance their electronic properties.
Mechanism of Action
The mechanism of action of 9H-Carbazole, 3,6-dimethoxy-9-phenyl- involves its interaction with molecular targets through its aromatic and electron-donating properties. The methoxy groups enhance its electron density, making it a good candidate for electron transfer reactions. The phenyl group at the 9-position provides steric hindrance, influencing its reactivity and interaction with other molecules.
Molecular Targets and Pathways:
Electron Transfer: Participates in electron transfer processes in organic electronic devices.
Receptor Binding: Potential to interact with biological receptors, influencing cellular pathways and exhibiting pharmacological effects.
Comparison with Similar Compounds
3,6-Dimethoxy-9H-carbazole: Lacks the phenyl group at the 9-position, resulting in different electronic properties.
3,6-Dimethyl-9H-carbazole: Substitutes methoxy groups with methyl groups, altering its reactivity and applications.
3,6-Diphenyl-9H-carbazole: Features phenyl groups at the 3 and 6 positions, providing different steric and electronic effects.
Uniqueness:
9H-Carbazole, 3,6-dimethoxy-9-phenyl-: is unique due to the combination of methoxy and phenyl groups, which enhance its electron-donating properties and steric profile, making it suitable for specific applications in organic electronics and pharmaceuticals.
Properties
CAS No. |
146332-81-2 |
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Molecular Formula |
C20H17NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
3,6-dimethoxy-9-phenylcarbazole |
InChI |
InChI=1S/C20H17NO2/c1-22-15-8-10-19-17(12-15)18-13-16(23-2)9-11-20(18)21(19)14-6-4-3-5-7-14/h3-13H,1-2H3 |
InChI Key |
QEQZZLYGJVDWRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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